Decarbamylcefuroxime

Description

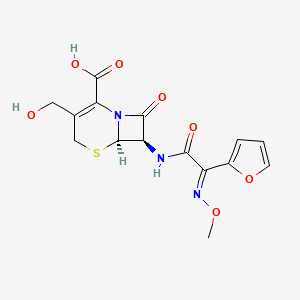

Structure

3D Structure

Properties

IUPAC Name |

(6R,7R)-7-[[(2E)-2-(furan-2-yl)-2-methoxyiminoacetyl]amino]-3-(hydroxymethyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15N3O7S/c1-24-17-9(8-3-2-4-25-8)12(20)16-10-13(21)18-11(15(22)23)7(5-19)6-26-14(10)18/h2-4,10,14,19H,5-6H2,1H3,(H,16,20)(H,22,23)/b17-9+/t10-,14-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OUSLHGWWWMRAIG-OGAOBHAHSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CON=C(C1=CC=CO1)C(=O)NC2C3N(C2=O)C(=C(CS3)CO)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CO/N=C(\C1=CC=CO1)/C(=O)N[C@H]2[C@@H]3N(C2=O)C(=C(CS3)CO)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15N3O7S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101101426 | |

| Record name | (6R,7R)-7-[[(2E)-2-(2-Furanyl)-2-(methoxyimino)acetyl]amino]-3-(hydroxymethyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101101426 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

381.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

97170-19-9 | |

| Record name | (6R,7R)-7-[[(2E)-2-(2-Furanyl)-2-(methoxyimino)acetyl]amino]-3-(hydroxymethyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=97170-19-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (6R,7R)-7-(((2E)-2-(2-Furanyl)-2-(methoxyimino)acetyl)amino)-3-(hydroxymethyl)-8-oxo-5-thia-1-azabicyclo(4.2.0)oct-2-ene-2-carboxylic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0097170199 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (6R,7R)-7-[[(2E)-2-(2-Furanyl)-2-(methoxyimino)acetyl]amino]-3-(hydroxymethyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101101426 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (6R,7R)-7-(((2E)-2-(2-FURANYL)-2-(METHOXYIMINO)ACETYL)AMINO)-3-(HYDROXYMETHYL)-8-OXO-5-THIA-1-AZABICYCLO(4.2.0)OCT-2-ENE-2-CARBOXYLIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P7563XP7TW | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Precursor Chemistry of Decarbamylcefuroxime

Established Chemical Synthesis Pathways for Decarbamylcefuroxime

The primary established chemical synthesis of Decarbamylcefuroxime positions it as a crucial intermediate in the production of cefuroxime (B34974). A well-documented pathway commences with 7-aminocephalosporanic acid (7-ACA), a foundational building block for many semisynthetic cephalosporins.

The synthesis proceeds through the following key steps:

Selective Hydrolysis of 7-ACA: The initial step involves the selective hydrolysis of 7-aminocephalosporanic acid (7-ACA) using an alkali liquor. This reaction targets the acetyl group at the C-3 position, leading to the formation of 3-deacetylated 7-amido-cephalosporanic acid (7-DACA).

Condensation Reaction: The resulting 7-DACA is then condensed with (Z)-2-(2-furyl)-2-(methoxyimino)acetyl chloride. This reaction attaches the characteristic side chain at the C-7 position of the cephalosporin (B10832234) nucleus, yielding 3-decarbamoyl cefuroxime, which is Decarbamylcefuroxime.

This synthetic route is advantageous due to the ready availability of the starting material, 7-ACA, which is produced on a large scale through the fermentation of Cephalosporium acremonium. The process is efficient and allows for the controlled construction of the Decarbamylcefuroxime molecule.

Table 1: Key Reactants in the Synthesis of Decarbamylcefuroxime

| Reactant | Chemical Name | Role in Synthesis |

| 7-ACA | 7-aminocephalosporanic acid | Starting material |

| Alkali Liquor | e.g., Sodium Hydroxide | Catalyst for selective hydrolysis |

| (Z)-2-(2-furyl)-2-(methoxyimino)acetyl chloride | Acylating agent for side chain attachment |

Investigation of Enzymatic and Non-Enzymatic Decarbamylation of Cefuroxime Leading to Decarbamylcefuroxime

Decarbamylcefuroxime is recognized as a principal degradation product of cefuroxime. The loss of the carbamoyl (B1232498) group from the C-3' position of cefuroxime can occur through both non-enzymatic and potentially enzymatic pathways.

Non-Enzymatic Decarbamylation:

The carbamoyloxymethyl side chain of cefuroxime is susceptible to hydrolysis, particularly under certain pH and temperature conditions. This chemical degradation can lead to the formation of Decarbamylcefuroxime. Kinetic studies on the degradation of cefuroxime have shown that the stability of the molecule is significantly influenced by the pH of the medium. While the primary degradation pathways often involve the opening of the β-lactam ring, hydrolysis of the carbamoyl ester linkage is also a documented degradation route. The rate of this hydrolysis is dependent on factors such as pH, temperature, and the presence of buffer species, which can catalyze the reaction.

Enzymatic Decarbamylation:

While the enzymatic hydrolysis of the acyl side chain at C-7 of cephalosporins by acylases is a well-established field, specific enzymes that catalyze the decarbamylation of the C-3' carbamoyloxymethyl group of cefuroxime are not extensively characterized in the scientific literature. However, the broader class of esterases could potentially facilitate this reaction. The enzymatic transformation of cephalosporins is an area of active research, driven by the desire for greener and more specific synthetic and degradation pathways. It is plausible that certain microbial esterases could be identified and engineered to selectively remove the carbamoyl group from cefuroxime, offering a controlled method for the production of Decarbamylcefuroxime.

Decarbamylcefuroxime as an Intermediate in the Synthesis of Novel Chemical Entities

The primary role of Decarbamylcefuroxime as a synthetic intermediate has been in the final step of cefuroxime synthesis. In this context, the hydroxyl group at the C-3' position of Decarbamylcefuroxime is carbamoylated to yield cefuroxime.

While its use as a precursor for cefuroxime is well-established, the exploration of Decarbamylcefuroxime as a starting material for the synthesis of other novel chemical entities is not widely reported in publicly available scientific literature. The presence of a free hydroxyl group at the C-3' position, however, presents a chemically reactive site that could be exploited for the synthesis of new cephalosporin analogs.

Potential synthetic modifications of Decarbamylcefuroxime could include:

Esterification: The hydroxyl group could be esterified with a variety of carboxylic acids to introduce new functional groups, potentially altering the pharmacokinetic or pharmacodynamic properties of the resulting molecule.

Etherification: Formation of ether linkages at this position could introduce different side chains, leading to novel cephalosporin derivatives.

Replacement of the Hydroxyl Group: The hydroxyl group could be chemically converted to other functionalities, opening up further avenues for synthetic diversification.

The synthesis of novel cephalosporins from Decarbamylcefuroxime would be a logical extension of its current use and represents an area with potential for the discovery of new antibacterial agents with improved properties, such as enhanced stability, broader spectrum of activity, or activity against resistant bacterial strains.

Metabolic and Degradation Pathways of Decarbamylcefuroxime

Characterization of Microbial Biotransformation Pathways of Decarbamylcefuroxime

The primary biotransformation pathway leading to the formation of Decarbamylcefuroxime from its parent compound, Cefuroxime (B34974), is initiated by the hydrolysis of the carbamoyl (B1232498) group attached to the C-3 methyl side chain. This reaction can occur under both acidic and neutral conditions and is a common step in the microbial degradation of Cefuroxime. ptfarm.pl Studies on the biodegradation of cephalosporins by various microorganisms, including bacterial strains like Bacillus clausii, indicate that hydrolysis is a major mechanism of transformation. nih.govresearchgate.net

Once formed, Decarbamylcefuroxime becomes the substrate for further microbial degradation. The most significant subsequent pathway involves the cleavage of the β-lactam ring. This step is crucial as it inactivates the antibacterial properties of the molecule. The opening of the β-lactam ring is a common resistance mechanism in bacteria and is also a key step in the environmental degradation of β-lactam antibiotics. patsnap.comnih.gov

Decarbamoylation: The enzymatic hydrolysis of the carbamoyl group from Cefuroxime to yield Decarbamylcefuroxime.

β-Lactam Ring Hydrolysis: The subsequent enzymatic cleavage of the four-membered β-lactam ring of Decarbamylcefuroxime, resulting in inactive metabolites.

This sequence ensures the detoxification of the antibiotic, as the integrity of the β-lactam ring is essential for its antibacterial activity. nih.gov Research on Bacillus clausii has shown its capability to completely remove Cefuroxime from a mixed solution, suggesting that it facilitates the entire degradation pathway, including the transformation of intermediates like Decarbamylcefuroxime. nih.govresearchgate.net

| Step | Precursor Compound | Resulting Compound | Primary Reaction Type | Microbial Context |

|---|---|---|---|---|

| 1 (Formation) | Cefuroxime | Decarbamylcefuroxime | Hydrolysis (Decarbamoylation) | Occurs in various bacteria, such as Bacillus species. nih.govresearchgate.net |

| 2 (Degradation) | Decarbamylcefuroxime | Inactive Ring-Opened Products | Hydrolysis (β-Lactam Ring Cleavage) | Common pathway mediated by β-lactamases. nih.govpatsnap.com |

Identification of Enzymes Involved in Decarbamylcefuroxime Degradation and Transformation

The degradation of Decarbamylcefuroxime is mediated by specific classes of microbial enzymes. These biocatalysts are responsible for the structural modifications observed during biotransformation.

Hydrolases/Esterases: The initial formation of Decarbamylcefuroxime from Cefuroxime is facilitated by hydrolytic enzymes. While the prodrug form, Cefuroxime axetil, is converted to Cefuroxime by non-specific esterases in the gastrointestinal tract, similar microbial enzymes are responsible for the decarbamoylation step in environmental settings. nih.govnih.gov Bacteria and actinomycetes have been screened for esterases capable of modifying cephalosporin (B10832234) esters. nih.gov These enzymes, broadly classified as carboxylesterases or other hydrolases, catalyze the cleavage of the carbamoyl moiety.

β-Lactamases: Following decarbamoylation, the primary enzymes responsible for the degradation of the resulting Decarbamylcefuroxime are β-lactamases. These enzymes hydrolyze the amide bond in the β-lactam ring, rendering the antibiotic ineffective. patsnap.com The expression of β-lactamase genes, such as bcl1 in Bacillus clausii, has been shown to be enhanced in the presence of Cefuroxime, indicating their direct role in its degradation pathway. nih.gov This enzymatic action is the most widespread mechanism of bacterial resistance to β-lactam antibiotics and is a key driver of their environmental breakdown.

| Enzyme Class | Specific Role | Substrate | Product | Source Organism Example |

|---|---|---|---|---|

| Hydrolase / Esterase | Cleavage of the carbamoyl group | Cefuroxime | Decarbamylcefuroxime | Various bacteria and actinomycetes. nih.gov |

| β-Lactamase | Hydrolysis of the β-lactam ring | Decarbamylcefuroxime | Inactive ring-opened metabolites | Bacillus clausii. nih.gov |

Isolation and Structural Elucidation of Downstream Degradation Products of Decarbamylcefuroxime

Following the formation of Decarbamylcefuroxime, subsequent degradation steps yield further transformation products. The primary downstream event is the hydrolysis of the β-lactam ring. Kinetic studies on Cefuroxime degradation have shown that in both acidic and neutral aqueous solutions, hydrolysis of the β-lactam ring occurs concurrently with the hydrolysis of the carbamoyloxymethyl group. ptfarm.pl

When Decarbamylcefuroxime is the substrate, the principal degradation product is a molecule where the β-lactam ring has been opened. This product is biologically inactive as an antibiotic. Further degradation can lead to the fragmentation of the molecule. Studies analyzing the decomposition of Cefuroxime have identified several distinct degradation products using HPLC, often labeled generically (e.g., Product A, B, C, D) depending on the reaction conditions. ptfarm.plptfarm.pl These products represent different states of hydrolysis, involving the β-lactam ring, the carbamoyl group, or both. The downstream products of Decarbamylcefuroxime would correspond to those Cefuroxime degradation products that lack the carbamoyl group but have a compromised β-lactam ring.

The exact structures of these downstream products are typically elucidated using techniques such as High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy. These methods allow for the separation of individual compounds from a complex mixture and provide detailed information on their mass and chemical structure.

Metabolomic Approaches for Profiling Decarbamylcefuroxime in Biological Systems (non-human/clinical)

Metabolomics provides a powerful platform for studying the biotransformation of compounds like Decarbamylcefuroxime in non-human biological systems, such as microbial cultures or environmental samples (e.g., wastewater, soil). This approach aims to comprehensively identify and quantify all small-molecule metabolites present in a sample, offering a snapshot of the metabolic state.

Untargeted metabolomic profiling, typically performed using high-resolution mass spectrometry (MS) combined with liquid chromatography (LC), can be employed to screen for Decarbamylcefuroxime and its potential downstream degradation products. By comparing the metabolic profiles of a control sample with a sample exposed to the compound, it is possible to identify novel metabolites and elucidate transformation pathways without prior knowledge of the expected products.

While specific metabolomic studies focusing solely on Decarbamylcefuroxime in environmental systems are not widely documented in the available literature, the methodology has been successfully applied to investigate the biotransformation of other pharmaceuticals in systems like activated sludge. nih.gov Such an approach would involve extracting metabolites from the microbial system, separating them using LC, and analyzing them with MS to identify the mass-to-charge ratio of parent and product ions. This data allows for the tentative identification of transformation products, which can then be confirmed through fragmentation analysis (MS/MS) and comparison with authentic standards if available. This technique holds significant potential for mapping the complete microbial degradation network of Decarbamylcefuroxime.

Advanced Analytical Methodologies for Decarbamylcefuroxime Quantification and Characterization

Chromatographic Techniques for Separation and Quantification of Decarbamylcefuroxime

Chromatography is a cornerstone of pharmaceutical analysis, enabling the separation of complex mixtures into their individual components. For Decarbamylcefuroxime, both high-performance liquid chromatography and, to a lesser extent, gas chromatography-based methods have been explored.

High-Performance Liquid Chromatography (HPLC) is the most widely used technique for the analysis of Cefuroxime (B34974) and its related substances, including Decarbamylcefuroxime. medcraveonline.commedcraveonline.comnih.gov The development of a robust HPLC method is critical for accurately quantifying these impurities. annalsofrscb.ro A stability-indicating reversed-phase HPLC (RP-HPLC) method has been developed for the determination of Cefuroxime Axetil and its degradation products. medcraveonline.com

Method development and optimization involve a systematic approach to select the appropriate stationary phase (column), mobile phase composition, flow rate, and detector wavelength to achieve optimal separation and sensitivity. annalsofrscb.robiomedgrid.com For instance, a successful separation of Cefuroxime Axetil from its degradation products was achieved on a C8 column with a mobile phase consisting of a phosphate (B84403) buffer, methanol, and acetonitrile (B52724) mixture. medcraveonline.com The detection wavelength is commonly set at 278 nm, where the molecule exhibits significant absorbance. medcraveonline.comannalsofrscb.ro

Validation of the HPLC method is performed according to International Council for Harmonisation (ICH) guidelines to ensure its linearity, accuracy, precision, specificity, and robustness. biomedgrid.comnih.gov A validated method demonstrated linearity over a concentration range of 120-312 μg/mL for the parent drug, with high recovery percentages (98.54-99.35%). medcraveonline.com The limit of detection (LOD) and limit of quantification (LOQ) are established to define the sensitivity of the method, with values as low as 0.0024 μg/mL and 0.2 μg/mL, respectively, having been reported for Cefuroxime Axetil analysis. medcraveonline.com

| Parameter | Condition 1 | Condition 2 |

|---|---|---|

| Column | Teknokroma, tracer excel C8 (15cm x 0.46cm, 5μm) medcraveonline.com | Betasil C1 (250*4.6mm, 5µ) annalsofrscb.ro |

| Mobile Phase | 0.02M potassium dihydrogen phosphate: methanol: Acetonitrile (60:35:5 v/v) medcraveonline.com | Methanol: Buffer (50:50 v/v) annalsofrscb.ro |

| Flow Rate | 1.0 mL/min medcraveonline.com | 1.0 mL/min annalsofrscb.ro |

| Detection Wavelength | 278 nm medcraveonline.com | 278 nm annalsofrscb.ro |

| Column Temperature | 35°C medcraveonline.com | 30°C annalsofrscb.ro |

Gas Chromatography (GC) is a powerful analytical technique, particularly when coupled with mass spectrometry (GC-MS), for the analysis of volatile and thermally stable compounds. mdpi.commdpi.com However, its application for the direct analysis of cephalosporins like Cefuroxime and its derivatives, including Decarbamylcefuroxime, is limited. This limitation arises from the low volatility and thermal lability of these molecules, which can lead to degradation in the high-temperature environment of the GC injector and column. nih.gov

To overcome these challenges, derivatization is often required to convert the non-volatile analytes into more volatile and thermally stable derivatives prior to GC analysis. researchgate.net While GC-MS has been successfully used to study the photodegradation of other compounds containing carbamate (B1207046) structures, specific applications for Decarbamylcefuroxime are not widely reported in the literature. nih.gov The complexity of the derivatization process and the availability of more direct and suitable methods like HPLC and LC-MS mean that GC is not the technique of choice for the routine analysis of Decarbamylcefuroxime. nih.gov

Mass Spectrometry for Identification and Structural Elucidation of Decarbamylcefuroxime

Mass Spectrometry (MS) is an indispensable tool for the definitive identification and structural elucidation of pharmaceutical compounds and their impurities. nih.gov It measures the mass-to-charge ratio (m/z) of ions, providing information about the molecular weight and elemental composition of a molecule.

The coupling of liquid chromatography with tandem mass spectrometry (LC-MS/MS) provides a highly sensitive and selective method for quantifying analytes in complex matrices. nih.govnih.gov This technique has been successfully developed and validated for the determination of Cefuroxime in biological fluids like human plasma and breast milk. nih.govnih.gov These methods can be adapted to specifically detect and quantify Decarbamylcefuroxime.

In an LC-MS/MS system, after chromatographic separation, the analyte is ionized, typically using electrospray ionization (ESI). researchgate.net The resulting precursor ion is selected in the first mass analyzer and then fragmented in a collision cell. The second mass analyzer then separates the resulting product ions. This process, known as multiple reaction monitoring (MRM), provides excellent specificity and reduces background noise. researchgate.net For Cefuroxime, the MRM transition of m/z 423.0 → 317.9 has been used for quantification in negative ESI mode. researchgate.net A similar targeted approach could be established for Decarbamylcefuroxime by determining its specific precursor and product ions.

| Parameter | Method for Cefuroxime Analysis researchgate.net |

|---|---|

| Chromatography System | Agilent HPLC system |

| Mass Spectrometer | API 4000 triple-quadrupole |

| Ionization Mode | Negative Electrospray Ionization (ESI) |

| MRM Transition (Cefuroxime) | m/z 423.0 → 317.9 |

| MRM Transition (Internal Standard) | m/z 298.9 → 138.0 (Tazobactam) |

| Column | Agilent Zorbax SB-Aq (4.6 × 250 mm, 5 μm) |

| Mobile Phase | Methanol / 0.01% formic acid in water (30:70, v/v) |

High-Resolution Mass Spectrometry (HRMS), often utilizing Fourier transform ion cyclotron resonance (FT-ICR) or Orbitrap mass analyzers, provides extremely high mass accuracy and resolution. researchgate.net This capability allows for the determination of the elemental composition of an unknown compound from its precise mass, which is a powerful tool for identifying impurities like Decarbamylcefuroxime. nih.gov

By measuring the mass of a molecule with ppm-level accuracy, HRMS can distinguish between compounds with the same nominal mass but different elemental formulas. nih.gov Tandem HRMS (MS/MS) experiments further aid in structural elucidation by providing high-resolution fragmentation data. researchgate.net The accurate mass measurement of fragment ions helps to piece together the structure of the molecule and pinpoint the locations of chemical modifications, such as the loss of the carbamyl group in the formation of Decarbamylcefuroxime from Cefuroxime. This technique is invaluable for confirming the identity of unknown degradation products and for detailed structural characterization in pharmaceutical development and quality control. nih.gov

Spectroscopic Methods for Decarbamylcefuroxime Characterization

Spectroscopic techniques probe the interaction of molecules with electromagnetic radiation, providing valuable information about their structure and functional groups. sciepub.comnih.gov

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. sapub.org The IR spectrum of Decarbamylcefuroxime would show characteristic absorption bands corresponding to its structural features, such as the β-lactam ring, carboxylic acid, amide, and furan (B31954) ring. By comparing the spectrum of Decarbamylcefuroxime to that of Cefuroxime, the absence of the carbamate group's characteristic vibrations could be confirmed. sapub.org

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule and is often used for quantitative analysis. sapub.orgtsijournals.com The chromophores within the Decarbamylcefuroxime structure would result in a characteristic absorption maximum in the UV region, which can be utilized for its quantification, often as the detection method in HPLC. sciepub.com

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive analytical technique that provides detailed information about the molecular structure of a compound. It is instrumental in the unambiguous confirmation of the identity of pharmaceutical impurities like Decarbamylcefuroxime, which may be isolated during forced degradation studies or from bulk drug batches. By analyzing the magnetic properties of atomic nuclei, primarily proton (¹H NMR) and carbon-13 (¹³C NMR), a complete structural map of the molecule can be assembled.

In the context of Decarbamylcefuroxime, NMR analysis serves to confirm the key structural modification compared to the parent Cefuroxime molecule: the hydrolysis of the carbamoyl (B1232498) group at the C-3 position to a hydroxymethyl group.

¹H NMR Spectroscopy: This technique provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. For Decarbamylcefuroxime, the ¹H NMR spectrum would be expected to show distinct signals corresponding to the protons of the cephem nucleus, the furan ring, and the methoxyimino group. Crucially, the signals corresponding to the methylene (B1212753) protons (-CH₂-) at the C-3 position would exhibit a chemical shift different from that in Cefuroxime, confirming the absence of the carbamoyloxy group.

¹³C NMR Spectroscopy: This analysis provides information on the different carbon environments within the molecule. The spectrum of Decarbamylcefuroxime would show a characteristic signal for the hydroxymethyl carbon at the C-3 position, which would be significantly different from the corresponding carbamoyloxymethyl carbon in Cefuroxime, thus providing definitive structural evidence.

While specific experimental NMR data for Decarbamylcefuroxime is not widely published, the table below illustrates the type of data that would be generated for structural confirmation.

Disclaimer: The following table is an illustrative example of ¹H NMR data and does not represent actual experimental results for Decarbamylcefuroxime.

| Chemical Shift (δ) ppm | Multiplicity | Proton Assignment (Illustrative) |

|---|---|---|

| 7.5 - 7.7 | m | Furan ring protons |

| 6.5 - 6.7 | d | Furan ring proton |

| 5.8 - 5.9 | d | H-7 |

| 5.1 - 5.2 | d | H-6 |

| 4.1 - 4.3 | m | C3-CH₂OH (Hydroxymethyl protons) |

| 3.9 - 4.0 | s | -OCH₃ (Methoxy protons) |

| 3.4 - 3.6 | m | H-2 |

UV-Visible and Infrared (IR) Spectrophotometry in Analytical Workflows

Spectrophotometric methods, specifically UV-Visible and Infrared (IR) spectroscopy, are workhorse techniques in pharmaceutical analysis. They are employed for both qualitative and quantitative purposes in the analysis of Decarbamylcefuroxime, often in conjunction with chromatographic separation techniques like High-Performance Liquid Chromatography (HPLC).

UV-Visible Spectrophotometry: This technique measures the absorption of ultraviolet or visible light by a molecule. medcraveonline.com Molecules containing chromophores—parts of the molecule that absorb light—will have a characteristic absorption spectrum. The cephalosporin (B10832234) structure, with its conjugated systems, is a strong chromophore. In an analytical workflow, a UV detector is commonly coupled with an HPLC system. medcraveonline.comsemanticscholar.org The detection wavelength is typically set at or near the absorption maximum (λmax) of the analyte to achieve maximum sensitivity. For Cefuroxime and its related substances, detection is often performed around 278 nm. medcraveonline.com The UV spectrum of Decarbamylcefuroxime would be very similar to Cefuroxime, allowing for its detection and quantification in impurity profiling methods.

Infrared (IR) Spectroscopy: IR spectroscopy measures the vibration of atoms in a molecule when it absorbs infrared radiation. Specific bonds vibrate at characteristic frequencies, resulting in an IR spectrum that serves as a molecular "fingerprint." Fourier-Transform Infrared (FTIR) spectroscopy is a powerful tool for identifying functional groups. A key application for Decarbamylcefuroxime would be to confirm the presence of the hydroxyl (-OH) group and the absence of the carbamate (-OCONH₂) group. A broad absorption band in the region of 3200-3600 cm⁻¹ would indicate the O-H stretching of the newly formed hydroxymethyl group. In contrast, the characteristic absorptions for the N-H and C=O stretching of the carbamate group present in Cefuroxime would be absent. A method for the quantitative analysis of Cefuroxime sodium in powder for injection has been developed using IR spectroscopy by measuring the absorbance of the aromatic ring band between 1475-1600 cm⁻¹. A similar principle could be applied for the quantification of Decarbamylcefuroxime.

The table below summarizes the expected characteristic IR absorption bands for Decarbamylcefuroxime.

Disclaimer: The following table is an illustrative example of characteristic IR absorption bands and does not represent actual experimental results for Decarbamylcefuroxime.

| Wavenumber (cm⁻¹) | Functional Group Vibration |

|---|---|

| 3200 - 3600 (broad) | O-H stretch (Hydroxyl group) |

| ~1770 | C=O stretch (β-lactam ring) |

| ~1680 | C=O stretch (Amide) |

| ~1610 | C=C stretch (Aromatic/Alkene) |

| ~1540 | N-H bend (Amide II) |

| ~1050 | C-O stretch (Alcohol) |

Method Validation and Quality Control in Decarbamylcefuroxime Analytical Research

The validation of an analytical procedure is the process of demonstrating that it is suitable for its intended purpose. For the quantification of an impurity like Decarbamylcefuroxime, method validation is a regulatory requirement that ensures the reliability, accuracy, and precision of the results. drugbank.com The validation process is performed according to guidelines from the International Council for Harmonisation (ICH), specifically the Q2(R2) guideline.

A typical stability-indicating HPLC method for Cefuroxime that also quantifies Decarbamylcefuroxime would undergo validation for the following parameters:

Specificity: The ability to assess the analyte unequivocally in the presence of other components, including the active pharmaceutical ingredient (API), other impurities, degradation products, and matrix components. This is often demonstrated through forced degradation studies, where the drug substance is exposed to stress conditions (acid, base, oxidation, heat, light) to generate potential degradation products and show that the method can separate them from the analyte of interest. medcraveonline.com

Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte within a given range. The linearity is typically evaluated by a series of dilutions of a standard solution, and the results are analyzed by plotting concentration versus instrument response and calculating the correlation coefficient (r²), which should be close to 1.

Range: The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.

Accuracy: The closeness of the test results obtained by the method to the true value. It is often assessed by analyzing a sample with a known concentration (e.g., a spiked placebo) and comparing the measured value to the theoretical value, expressed as a percentage recovery.

Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is evaluated at three levels:

Repeatability: Precision under the same operating conditions over a short interval (intra-day precision).

Intermediate Precision: Precision within the same laboratory, but on different days, with different analysts, or on different equipment.

Reproducibility: Precision between different laboratories.

Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. For impurity methods, the LOQ must be sufficiently sensitive.

Robustness: A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., pH of the mobile phase, column temperature, flow rate), providing an indication of its reliability during normal usage. medcraveonline.com

The table below provides typical acceptance criteria for the validation of an impurity quantification method.

| Validation Parameter | Typical Acceptance Criteria |

|---|---|

| Specificity | Peak purity index > 0.99; No interference at the retention time of the analyte |

| Linearity (Correlation Coefficient, r²) | ≥ 0.999 |

| Accuracy (% Recovery) | 90.0% - 110.0% at various concentration levels |

| Precision (Repeatability, %RSD) | ≤ 5.0% |

| Precision (Intermediate, %RSD) | ≤ 10.0% |

| Limit of Quantitation (LOQ) | Signal-to-Noise ratio ≥ 10; Sufficiently below the reporting threshold |

| Robustness | System suitability parameters met under all varied conditions |

Environmental Fate and Persistence of Decarbamylcefuroxime

Sorption and Desorption Behavior of Decarbamylcefuroxime in Environmental Matrices (Soil, Sediment)

The sorption and desorption characteristics of a compound in soil and sediment are critical determinants of its mobility and bioavailability. While direct studies on decarbamylcefuroxime are limited, research on its parent compound, cefuroxime (B34974) (CFX), provides significant insights into how this class of molecules interacts with environmental matrices.

Studies on various agricultural and forest soils have shown that cefuroxime is readily adsorbed. mdpi.comresearchgate.net The adsorption values for cefuroxime in agricultural soils ranged from 40.75% to 99.57%, while in forest soils, the range was between 74.57% and 93.46%. mdpi.comresearchgate.net The process is significantly influenced by soil properties, particularly pH. Soils with a higher, more alkaline pH tend to exhibit greater adsorption of cefuroxime. mdpi.com This is supported by the positive correlation observed between the Freundlich adsorption capacity parameter (KF) and soil pH, as well as with exchangeable calcium and magnesium content, which can facilitate cationic bridges between the compound and soil colloids. researchgate.net

The adsorption data for cefuroxime fits the Freundlich isotherm model well, which is often indicative of adsorption to a heterogeneous surface. mdpi.comresearchgate.netmdpi.com The Freundlich n parameter, which relates to the nonlinearity of the adsorption, has been positively correlated with the organic matter content in soils. researchgate.net

A crucial finding is that the desorption of cefuroxime from soil is typically very low, in most cases less than 1%. researchgate.net This suggests that the adsorption is largely irreversible, meaning that once bound to soil or sediment particles, decarbamylcefuroxime is likely to be strongly retained and immobilized. researchgate.net

Interactive Data Table: Cefuroxime Adsorption Parameters in Soil [Data sourced from references 4, 7]

| Adsorption Model | Parameter | Value Range | Significance |

|---|---|---|---|

| Freundlich | KF (Ln kg−1 μmol1−n) | 2.396 - 137.408 | Indicates adsorption capacity; higher values mean stronger adsorption. Positively correlated with soil pH. |

| n | 0.308 - 1.693 | Relates to adsorption intensity and surface heterogeneity. Values <1 suggest high-energy sites are occupied first. mdpi.com | |

| Linear | Kd (L kg−1) | 2.018 - 571.086 | Represents the partitioning between soil/sediment and water. mdpi.com |

| Langmuir | KL (L kg−1) | 0.013 - 10.917 | Relates to the affinity of binding sites. mdpi.com |

Microbial Biodegradation Kinetics and Mechanisms of Decarbamylcefuroxime in Aquatic and Terrestrial Environments

Microbial activity is a primary driver for the degradation of many organic pollutants in the environment. For cephalosporin (B10832234) antibiotics, biodegradation is considered the main process of elimination in sediment. nih.gov Studies on the parent compound cefuroxime show that its degradation is significantly faster in oxic (oxygen-present) sediments compared to anoxic (oxygen-absent) ones, with half-lives ranging from 0.8 to 3.1 days in oxic conditions and 1.1 to 4.1 days in anoxic conditions. nih.gov

Specific microorganisms have been identified that are capable of degrading cefuroxime. For instance, the probiotic strain Bacillus clausii T demonstrated the ability to completely remove a mixture of cefuroxime, cefotaxime, and cefpirome (B1668871) within just 8 hours. researchgate.net The primary mechanisms involved in the microbial breakdown of related cephalosporins include hydrolysis of the β-lactam ring, deacetylation, and, significantly, decarboxylation . researchgate.net The process of decarboxylation is the direct pathway through which cefuroxime is transformed into decarbamylcefuroxime.

However, the biodegradability of cefuroxime can be context-dependent. In environments with high concentrations of the antibiotic, such as in cephalosporin-producing wastewater, cefuroxime has shown high persistence, indicating that under certain conditions, microbial degradation can be inhibited. nih.gov The degradation kinetics often follow first-order models, where the rate of degradation is proportional to the concentration of the compound. nih.gov

Abiotic Transformation Processes Affecting Decarbamylcefuroxime (e.g., Hydrolysis, Photolysis)

In aquatic environments, particularly in surface waters, abiotic processes can be the dominant degradation pathways for cephalosporins. nih.gov

Hydrolysis : This chemical breakdown process due to reaction with water is a primary mechanism for the elimination of cefuroxime in lake surface water. nih.gov Cefuroxime is known to be highly sensitive to hydrolytic conditions, showing significant degradation in both acidic and alkaline solutions. wisdomlib.org The half-life of cefuroxime in dark surface water has been measured to be between 2.7 and 18.7 days. nih.gov The degradation pathway of cefuroxime sodium explicitly shows that hydrolysis leads to the cleavage of the carbamoyl (B1232498) group from the molecule, resulting in the formation of decarbamylcefuroxime. researchgate.net

Photolysis : Degradation by sunlight, or photolysis, also plays a crucial role in the transformation of cefuroxime. nih.gov Exposure to simulated sunlight has been shown to significantly decrease the degradation half-lives of cephalosporins in water. nih.gov For cefuroxime, the half-life can be reduced to a range of 2.2 to 5.0 days under light exposure. nih.gov The presence of other substances in natural waters, such as dissolved organic matter and nitrates, can influence the rate of photodegradation, though these effects are often compound-specific. nih.govnih.gov

Interactive Data Table: Half-lives of Cefuroxime under Various Environmental Conditions [Data sourced from reference 1]

| Environment | Condition | Half-life (t1/2) in Days |

|---|---|---|

| Lake Surface Water | Dark (Hydrolysis) | 2.7 - 18.7 |

| Simulated Sunlight (Photolysis) | 2.2 - 5.0 | |

| Sediment | Oxic (Biodegradation) | 0.8 - 3.1 |

| Anoxic (Biodegradation) | 1.1 - 4.1 |

Transport and Mobility of Decarbamylcefuroxime in Hydrological Systems

The transport and mobility of a chemical in hydrological systems are largely dictated by its tendency to adsorb to solid particles versus remaining dissolved in the water column. Based on the behavior of its parent compound, decarbamylcefuroxime is expected to have limited mobility in the environment.

The strong and largely irreversible adsorption of cefuroxime to soil and sediment particles suggests that it will be substantially immobilized in these matrices. researchgate.net With desorption rates often below 1%, the compound is unlikely to be easily leached from soil into groundwater or readily remobilized from sediment into the overlying water column. researchgate.net This strong binding behavior effectively reduces its transport potential in hydrological systems.

While cephalosporins generally exhibit moderate adsorption, which can imply a potential for migration into groundwater, the very low desorption observed for cefuroxime indicates that this risk is likely low. researchgate.netnih.gov Therefore, decarbamylcefuroxime is expected to be a compound of low mobility, primarily residing in the soil and sediment compartments of the environment.

Development of Predictive Models for Decarbamylcefuroxime Environmental Behavior

Predictive modeling is an increasingly important tool for estimating the environmental fate and behavior of chemicals, especially for compounds where extensive experimental data is lacking. While no specific predictive models for decarbamylcefuroxime have been documented, established methodologies can be applied to forecast its environmental behavior.

Three main types of models are commonly used: empirical, mechanistic, and machine learning models. For predicting mobility, machine learning approaches such as random forest classification models have proven effective. chemrxiv.org These models can use data from analytical techniques like liquid chromatography, combined with the chemical's molecular structure, to classify its mobility as very mobile, mobile, or non-mobile. chemrxiv.org

To develop such a model for decarbamylcefuroxime, key input parameters would include its physicochemical properties (such as water solubility and partition coefficients) and structural characteristics. The model's predictions would then need to be validated against experimental data. Given the strong sorption observed for the parent compound, it is likely that predictive models would classify decarbamylcefuroxime as a non-mobile substance. researchgate.netchemrxiv.org The development of such tailored predictive models is a crucial next step for refining the environmental risk assessment of this antibiotic degradation product.

Biochemical and Ecological Implications of Decarbamylcefuroxime Non Clinical Focus

Role of Decarbamylcefuroxime in Microbial Metabolism and Antibiotic Resistance Mechanisms

Decarbamylcefuroxime arises from the metabolic breakdown of Cefuroxime (B34974), indicating a role in the biochemical pathways of microorganisms or chemical degradation processes. The study of such metabolites is integral to understanding how bacteria process and respond to antibiotic compounds, which is indirectly linked to the broader landscape of antibiotic resistance.

Microbial metabolism encompasses the complex network of chemical reactions that sustain bacterial life, enabling growth, adaptation, and response to environmental challenges, including the presence of antibiotics bmglabtech.com. Bacteria have evolved sophisticated mechanisms to counteract the effects of antibiotics, collectively known as antibiotic resistance. These mechanisms include enzymatic inactivation of the antibiotic, modification of the drug's target, reduced permeability to the drug, or active efflux of the antibiotic from the cell reactgroup.orgnih.govnih.govfrontiersin.orgmdpi.com. For cephalosporins like Cefuroxime, resistance is often mediated by β-lactamase enzymes that hydrolyze the β-lactam ring, rendering the antibiotic inactive reactgroup.orgnih.govmdpi.com.

As a degradation product of Cefuroxime, Decarbamylcefuroxime represents a molecule that microbes might encounter in an environment where Cefuroxime has been present. While the provided literature does not explicitly detail Decarbamylcefuroxime's direct participation in mediating antibiotic resistance mechanisms, its presence is a consequence of microbial or chemical metabolism. The study of such metabolites contributes to a comprehensive understanding of bacterial metabolic responses to antibiotic pressure. Furthermore, Decarbamylcefuroxime can form coordination complexes with transition metals, a chemical interaction that could influence its behavior and potential interactions within a microbial environment .

Interactions of Decarbamylcefuroxime with Environmental Microbial Communities

The environmental fate of pharmaceutical compounds and their metabolites is a critical area of study, as these substances can enter ecosystems through various pathways, including wastewater discharge and agricultural runoff ethz.ch. Environmental fate studies aim to understand how chemicals transform, persist, or degrade in different environmental compartments, such as soil and water, and their potential interactions with indigenous microbial communities criver.comlaus.groupnih.gov.

Microbial communities in soil and aquatic environments play a significant role in the biodegradation and transformation of organic contaminants, including antibiotics and their breakdown products frontiersin.orgfrontiersin.orgnih.govmdpi.com. These communities possess diverse enzymatic capabilities that can facilitate the breakdown of complex molecules into simpler, less harmful substances. However, specific research detailing the environmental fate and interactions of Decarbamylcefuroxime with environmental microbial communities is limited in the current literature. Therefore, its precise behavior regarding persistence, specific degradation pathways, and impact on the structure and function of these communities remains an area requiring further investigation.

Future Research Directions and Methodological Innovations for Decarbamylcefuroxime

Application of Advanced "Omics" Technologies (e.g., Metagenomics, Proteomics) to Decarbamylcefuroxime Research

"Omics" technologies offer a holistic view of biological systems, moving beyond the study of single molecules to the comprehensive analysis of entire sets of genes (genomics), proteins (proteomics), and metabolites (metabolomics). The application of these technologies to Decarbamylcefuroxime research holds the potential to uncover complex interactions and pathways.

Metabolomics can be employed to perform metabolic fingerprinting, comparing patterns of metabolites in biological samples (e.g., plasma, urine, wastewater) to understand the biotransformation of cefuroxime (B34974) into Decarbamylcefuroxime and other minor metabolites. This approach can identify novel or unexpected degradation products and elucidate the impact of the drug and its metabolite on endogenous metabolic pathways in both humans and environmental microorganisms.

Proteomics offers a powerful tool to identify the specific enzymes responsible for the metabolism of cefuroxime and the further degradation of Decarbamylcefuroxime. For instance, by exposing a microbial community to the compound, proteomics analysis could identify upregulated proteins, potentially revealing the key enzymes (e.g., esterases, β-lactamases) involved in its biotransformation. This is crucial for understanding mechanisms of microbial resistance and for developing bioremediation strategies.

Metagenomics , the study of genetic material recovered directly from environmental samples, can be used to screen for genes that confer resistance to or enable the degradation of Decarbamylcefuroxime. By analyzing the DNA of microbial communities from environments like wastewater treatment plants, researchers can identify novel enzymatic machinery capable of acting on the Decarbamylcefuroxime molecule. This knowledge is invaluable for predicting the environmental persistence of the compound and for discovering new biocatalysts.

Table 1: Potential Applications of "Omics" Technologies in Decarbamylcefuroxime Research

| "Omics" Technology | Research Application | Potential Outcomes |

| Metabolomics | Tracking the in vivo and environmental biotransformation of cefuroxime. | Identification of all metabolic products; understanding of degradation pathways and rates. |

| Proteomics | Identifying specific enzymes (in humans or microbes) that catalyze the formation and degradation of Decarbamylcefuroxime. | Elucidation of metabolic pathways; discovery of novel β-lactamases or other resistance-related enzymes. |

| Metagenomics | Screening environmental microbial communities for genes involved in Decarbamylcefuroxime degradation or resistance. | Discovery of novel genes and enzymes for bioremediation; understanding the environmental fate of the compound. |

Development of Novel Biosensors and Miniaturized Analytical Devices for Decarbamylcefuroxime

The rapid and sensitive detection of Decarbamylcefuroxime in clinical and environmental samples is essential for pharmacokinetic studies and environmental monitoring. Current analytical methods, such as liquid chromatography, while accurate, can be time-consuming and require sophisticated laboratory equipment. uzh.ch Future research is focused on developing novel biosensors and miniaturized "lab-on-a-chip" devices for rapid, point-of-use analysis. mdpi.comnih.gov

A biosensor is an analytical device that combines a biological recognition element (e.g., an enzyme or antibody) with a physicochemical transducer. For Decarbamylcefuroxime, a potential approach involves using specific β-lactamase enzymes that can hydrolyze its β-lactam ring. acs.org The enzymatic reaction could be coupled to an electrochemical or optical transducer to generate a measurable signal proportional to the concentration of the analyte. For example, spore-based biosensors, which have been developed for the parent drug cefuroxime, could be adapted for specific detection of its metabolite. nih.gov

Miniaturized analytical devices , often referred to as lab-on-a-chip or microfluidic systems, integrate sample preparation, reaction, and detection steps onto a single small chip. nih.govmdpi.com These devices offer significant advantages, including reduced sample and reagent consumption, faster analysis times, and portability. acs.org A microfluidic device could be designed to separate Decarbamylcefuroxime from complex matrices like blood or wastewater before detection by an integrated biosensor, providing a fully automated analytical platform. rsc.orgkarolmakuch.comlabmedica.com

Table 2: Comparison of Potential Biosensor Platforms for Decarbamylcefuroxime Detection

| Platform Type | Recognition Element | Transducer Principle | Advantages |

| Electrochemical | Enzyme (e.g., specific β-lactamase), Antibody | Amperometric, Potentiometric, Impedimetric | High sensitivity, low cost, potential for miniaturization. |

| Optical | Enzyme, Antibody, Molecularly Imprinted Polymers | Fluorescence, Colorimetry, Surface Plasmon Resonance | High specificity, allows for real-time monitoring. |

| Piezoelectric | Antibody, Aptamer | Quartz Crystal Microbalance (QCM) | Label-free detection, high sensitivity to mass changes. |

Computational Chemistry and In Silico Modeling for Decarbamylcefuroxime Pathway Elucidation and Environmental Fate Prediction

Computational chemistry and in silico modeling provide powerful predictive tools that can complement experimental research, saving time and resources. These methods can be applied to elucidate the biochemical pathways involving Decarbamylcefuroxime and to predict its behavior and impact in the environment.

Pathway Elucidation: Techniques such as Quantum Mechanics/Molecular Mechanics (QM/MM) simulations can be used to model the enzymatic conversion of cefuroxime to Decarbamylcefuroxime at the atomic level. By simulating the interaction of the substrate within the enzyme's active site, researchers can elucidate the precise catalytic mechanism, which is difficult to observe experimentally. This understanding can inform the design of enzyme inhibitors or biocatalysts.

Environmental Fate Prediction: The environmental fate of pharmaceuticals is a growing concern. In silico models are instrumental in predicting how Decarbamylcefuroxime will behave once it enters ecosystems.

Quantitative Structure-Activity Relationship (QSAR) models can predict properties like toxicity, biodegradability, and soil sorption based on the molecule's chemical structure.

Molecular Docking simulations can predict how Decarbamylcefuroxime might interact with and be transformed by enzymes from environmental microorganisms.

Photodegradation Modeling can predict the rate and products of the compound's breakdown when exposed to sunlight in surface waters, a key process for eliminating cephalosporins from aquatic environments. nih.gov

Table 3: In Silico Modeling Approaches for Decarbamylcefuroxime Research

| Modeling Technique | Research Objective | Predicted Parameters |

| QM/MM Simulations | Elucidate the enzymatic mechanism of Decarbamylcefuroxime formation. | Reaction energy barriers, transition state geometries, active site interactions. |

| QSAR Models | Predict the environmental toxicity and persistence of Decarbamylcefuroxime. | Aquatic toxicity (EC50), biodegradability, soil adsorption coefficient (Koc). |

| Molecular Docking | Identify potential interactions with microbial enzymes or biological targets. | Binding affinity, interaction modes, potential for biotransformation. |

Exploration of Decarbamylcefuroxime in Green Chemistry and Sustainable Synthesis

Green chemistry focuses on the design of chemical products and processes that reduce or eliminate the use and generation of hazardous substances. While Decarbamylcefuroxime is primarily a metabolite, green chemistry principles are relevant to its entire lifecycle, from the synthesis of analytical standards to its eventual environmental degradation.

Sustainable Synthesis: For the synthesis of pure Decarbamylcefuroxime to be used as an analytical standard, green chemistry principles would advocate for biocatalytic methods. Instead of traditional multi-step organic synthesis, a one-step enzymatic process using a specific esterase could convert cefuroxime directly into its metabolite. This approach reduces waste, avoids harsh reagents, and can often be performed in aqueous media. The use of greener solvents, such as 2-Methyltetrahydrofuran, is another key aspect of sustainable synthesis. evitachem.com

Green Analytical Chemistry: This sub-discipline aims to make analytical procedures more environmentally friendly. This includes miniaturizing analytical devices to reduce solvent and sample consumption, as discussed in section 7.2, and developing solvent-free sample extraction techniques.

Bioremediation: Green chemistry strongly favors the use of biological systems for remediation. Research into identifying microorganisms or enzymes that can efficiently and completely mineralize Decarbamylcefuroxime in wastewater treatment plants is a key goal. nih.gov This approach is more sustainable than energy-intensive advanced oxidation processes.

Table 4: Application of Green Chemistry Principles to Decarbamylcefuroxime

| Green Chemistry Principle | Application to Decarbamylcefuroxime Lifecycle |

| Use of Catalysis | Employing specific esterase enzymes (biocatalysis) for the synthesis of analytical standards or for bioremediation. nih.gov |

| Design for Degradation | Studying the environmental degradation pathways to understand its persistence and identify products. |

| Safer Solvents and Auxiliaries | Using sustainable solvents like 2-Methyltetrahydrofuran in synthesis and minimizing solvent use in analytical methods. evitachem.com |

| Waste Prevention | Developing efficient biocatalytic syntheses and miniaturized analytical methods that generate minimal waste. |

Q & A

Q. What statistical methods are appropriate for analyzing dose-response relationships in Decarbamylcefuroxime studies?

- Methodological Answer : Use nonlinear regression models (e.g., sigmoidal Emax) to calculate EC₅₀ values. Apply bootstrap resampling for confidence intervals and assess goodness-of-fit via Akaike information criterion (AIC) .

Q. How should researchers document synthetic procedures and compound characterization to meet publication standards?

- Methodological Answer : Follow IUPAC nomenclature, report melting points (±0.1°C), and provide spectroscopic data (e.g., ¹H/¹³C NMR, HRMS). Include purity certificates from third-party labs and adhere to journal-specific formatting (e.g., Medicinal Chemistry Research guidelines) .

Data Presentation Guidelines

Q. What are the best practices for visualizing Decarbamylcefuroxime’s structural-activity relationships (SAR)?

- Methodological Answer : Use ChemDraw for 2D structures and PyMOL for 3D binding poses. Highlight critical substituents with color-coding and annotate SAR tables with IC₅₀/MIC values. Avoid overcrowding figures with excessive data points .

Q. How should conflicting stability data from accelerated vs. real-time studies be reported?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.